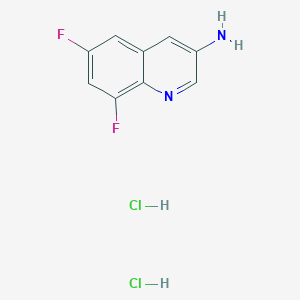
6,8-Difluoroquinolin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoroquinolin-3-amine;dihydrochloride is a fluorinated quinoline derivativeThe presence of fluorine atoms in the quinoline ring enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms in the quinoline ring with fluorine atoms. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of 6,8-Difluoroquinolin-3-amine;dihydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
6,8-Difluoroquinolin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoroquinolin-3-amine
- 5,6-Difluoroquinolin-3-amine
- 7,8-Difluoroquinolin-3-amine
Uniqueness
6,8-Difluoroquinolin-3-amine;dihydrochloride is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This positioning significantly influences its chemical reactivity and biological activity compared to other fluorinated quinoline derivatives .
Properties
Molecular Formula |
C9H8Cl2F2N2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
6,8-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;;/h1-4H,12H2;2*1H |
InChI Key |
INSPDZSFHCXGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


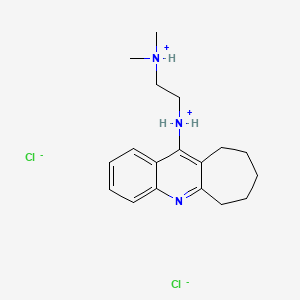
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
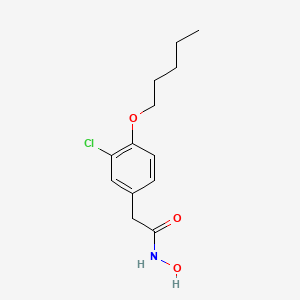
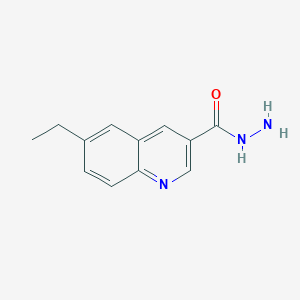
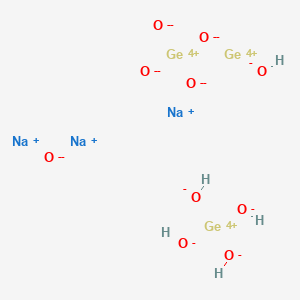
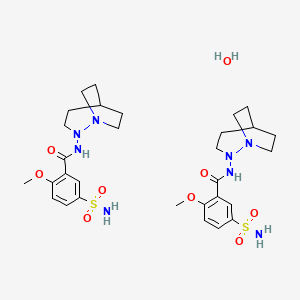
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
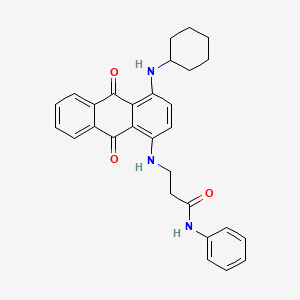


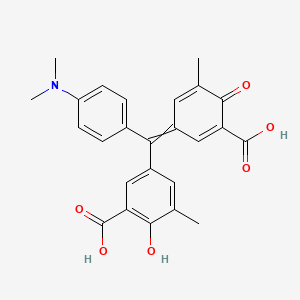
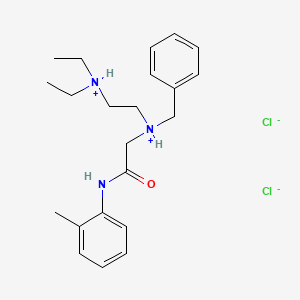

![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
